molecular formula C16H22N2O3 B1276801 Boc-tryptophanol CAS No. 82689-19-8

Boc-tryptophanol

Cat. No. B1276801
CAS RN: 82689-19-8
M. Wt: 290.36 g/mol
InChI Key: JEFQUFUAEKORKL-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Boc-tryptophanol can be synthesized through the ring opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride . This method has been used for the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications .


Molecular Structure Analysis

The molecular formula of Boc-tryptophanol is C16H22N2O3 . It is a complex molecule with a structure that includes a carbamate group (Boc) and an indole ring, which is a characteristic feature of tryptophan .

Scientific Research Applications

Synthesis of Bioactive Molecules

Boc-tryptophanol: is a valuable building block in the synthesis of bioactive molecules. Its structure, containing an indole ring and a protected amino group, makes it a precursor in the synthesis of various alkaloids and pharmaceuticals. For example, it can be used to create tryptophan derivatives that are crucial in the development of new therapeutic agents .

Drug Delivery Systems

The compound’s amphiphilic nature has been exploited in the creation of BAB triblock copolymers . These polymers can self-assemble into micelles, which are potential carriers for drug delivery applications. The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic shell ensures solubility in bodily fluids .

Anticancer Research

Boc-tryptophanol: derivatives have shown promise in anticancer research. Specifically, tryptophanol-derived oxazoloisoindolinones have been identified as novel reactivators of wild-type and mutant p53 proteins. The p53 protein plays a crucial role in controlling cell growth and apoptosis, and its activation is a valuable strategy in cancer therapy .

Safety and Hazards

Boc-tryptophanol should be handled with care. It is recommended to avoid dust formation, inhalation, and contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQUFUAEKORKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427137
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tryptophanol

CAS RN

82689-19-8
Record name tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-tryptophanol
Reactant of Route 2
Reactant of Route 2
Boc-tryptophanol
Reactant of Route 3
Reactant of Route 3
Boc-tryptophanol
Reactant of Route 4
Reactant of Route 4
Boc-tryptophanol
Reactant of Route 5
Reactant of Route 5
Boc-tryptophanol
Reactant of Route 6
Boc-tryptophanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.